1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S2/c1-17-9-12(7-15-17)22(19,20)16-8-13(11-3-6-21-10-11)18-5-2-4-14-18/h2-7,9-10,13,16H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCYDLWDJXODOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structure of this compound, incorporating both pyrazole and thiophene moieties, suggests a multifaceted interaction with biological targets.
Structural Characteristics
The compound features a sulfonamide group, which is often associated with various biological activities. The presence of the pyrazole ring and thiophene enhances its potential interactions with biological macromolecules. This structural diversity allows for a range of biological activities.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂S |
| Molecular Weight | 273.35 g/mol |
| Key Functional Groups | Pyrazole, Thiophene, Sulfonamide |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing a pyrazole core have shown effective inhibition against various pathogens.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.22 to 0.25 μg/mL for active derivatives against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anticancer Properties
The pyrazole moiety is recognized for its anticancer potential. Compounds containing this scaffold have been studied for their cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : In vitro studies demonstrated that certain pyrazole derivatives exerted cytotoxic effects on cancer cell lines such as HepG2 and A549 .
- Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis in cancer cells by modulating cell cycle checkpoints.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. Pyrazole derivatives are often explored for their ability to inhibit pro-inflammatory cytokines.
- Cytokine Inhibition : Compounds in this class have demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives, including those structurally related to this compound:
- Study on Antimicrobial Activity : A series of thiazol and thiophene-bearing pyrazole derivatives were synthesized and evaluated for antimicrobial activity, revealing potent effects against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Against Cancer Cells : Research demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity in vitro against multiple cancer cell lines, indicating their potential as anticancer agents .
- Inflammatory Response Modulation : Investigations into anti-inflammatory activities showed that specific derivatives could significantly reduce inflammatory markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 317.42 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.
Multicomponent Reactions
Recent advancements in synthetic methodologies have highlighted the use of multicomponent reactions to create pyrazole derivatives. These methods allow for the efficient assembly of complex structures with high yields and purity. For instance, the synthesis of 1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-4-sulfonamide can be achieved via a one-pot reaction involving thiophenes and hydrazones, showcasing the versatility of pyrazole chemistry in developing novel compounds .
The biological applications of this compound are particularly noteworthy:
Antimicrobial Activity
Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. The presence of the thiophene moiety enhances this activity, making compounds like this compound promising candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
Research has demonstrated that certain substituted pyrazoles possess anti-inflammatory properties that can rival those of established non-steroidal anti-inflammatory drugs (NSAIDs). The compound's structure suggests potential efficacy in reducing inflammation through inhibition of specific pathways involved in inflammatory responses .
Anticancer Potential
Emerging studies indicate that pyrazole-based compounds may also play a role in cancer therapy. Their ability to interact with various biological targets involved in cancer progression makes them suitable for further investigation as anticancer agents. The unique structural features of this compound could enhance its selectivity and efficacy against cancer cells .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues
1-Ethyl-N-[1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide (CAS RN: 1005553-67-2)
- Key Differences :
- Replaces the thiophen-3-yl group with a 3-methoxyphenylmethyl substituent.
- The ethyl group on the pyrazole ring (vs. methyl in the target compound) may alter lipophilicity.
- Molecular weight: 361.42 g/mol (vs. ~388.45 g/mol for the target compound).
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)
- Key Differences :
- Contains an acetamide linker (-CO-NH-) instead of a sulfonamide (-SO₂-NH-).
- Thiophen-2-ylmethyl group (vs. thiophen-3-yl in the target compound).
- Positional isomerism (2- vs. 3-thiophene) may influence steric interactions in molecular recognition.
1-Methyl-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-1H-pyrazole-4-sulfonamide
- Key Differences: Replaces the thiophene-containing ethyl chain with a piperidinyl-ethylphenoxy group. Incorporates a bulky isopropylphenoxy substituent.
- Implications :
- The piperidine ring introduces basicity, which could enhance protonation-dependent solubility.
- Increased steric bulk may reduce membrane permeability compared to the target compound.
Table 1: Structural and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
